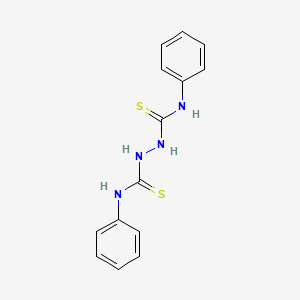

1-Phenyl-3-(phenylcarbamothioylamino)thiourea

Description

1-Phenyl-3-(phenylcarbamothioylamino)thiourea is a thiourea derivative characterized by a phenyl group attached to the nitrogen at position 1 and a phenylcarbamothioylamino group at position 3 of the thiourea skeleton. Thiourea derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form hydrogen bonds, metal complexes, and modulate biological pathways . The sulfur atom in the thiourea moiety enhances electronic interactions, making it critical for biological activity, as seen in ethylene response modulation and enzyme inhibition .

Properties

IUPAC Name |

1-phenyl-3-(phenylcarbamothioylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQOROGFLZHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944723 | |

| Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2209-59-8 | |

| Record name | NSC528860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea is tyrosinase , an enzyme crucial for melanin synthesis. Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and integrates L-dopa with L-dopaquinone, thereby controlling melanogenesis.

Mode of Action

1-Phenyl-3-(phenylcarbamothioylamino)thiourea interacts with tyrosinase, inhibiting its catalytic activity. It also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway. This dual-action mechanism results in a decrease in melanin biosynthesis.

Biochemical Pathways

The compound affects the melanogenesis pathway, specifically the enzymatic steps involving tyrosinase. By inhibiting tyrosinase activity and promoting its degradation, 1-Phenyl-3-(phenylcarbamothioylamino)thiourea disrupts melanin synthesis.

Result of Action

The molecular and cellular effects of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea’s action include a decrease in melanin biosynthesis and a reduction in the enzymatic activity and stability of tyrosinase. These effects suggest that the compound could potentially be used as a depigmentation agent for hyperpigmentation disorders.

Biochemical Analysis

Biochemical Properties

It is known that thiourea derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties.

Cellular Effects

It is known that certain thiourea derivatives can decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes.

Scientific Research Applications

Biological Applications

Antibacterial Activity

Thiourea derivatives, including 1-Phenyl-3-(phenylcarbamothioylamino)thiourea, have demonstrated significant antibacterial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Enterococcus faecalis

In a comparative study, it was found that certain thiourea derivatives had minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone . The inhibition zones measured for these compounds were substantial, with diameters reaching up to 30 mm against certain pathogens .

Anticancer Activity

The anticancer potential of thiourea derivatives is notable, with studies revealing that they can target specific molecular pathways involved in cancer progression. For instance, compounds similar to 1-Phenyl-3-(phenylcarbamothioylamino)thiourea have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including those related to breast and pancreatic cancers . The mechanism of action often involves disrupting cell signaling pathways and inhibiting angiogenesis, which is critical in tumor growth and metastasis .

Heavy Metal Extraction

Thiourea derivatives are also recognized for their ability to extract heavy metals from contaminated environments. A study highlighted the use of thiourea compounds in the extraction of cadmium ions from aqueous solutions. The effectiveness of these compounds stems from their ability to form stable complexes with heavy metals, facilitating their removal from contaminated water sources .

Data Table: Summary of Applications

| Application Type | Target Organisms/Metals | Key Findings |

|---|---|---|

| Antibacterial | S. aureus, E. coli, P. aeruginosa | MIC: 40-50 µg/mL; inhibition zones up to 30 mm |

| Anticancer | Breast cancer, pancreatic cancer | IC50: 3-20 µM; disrupts cell signaling pathways |

| Heavy Metal Extraction | Cadmium ions | Effective complex formation for metal removal |

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, researchers synthesized several thiourea derivatives and tested their antibacterial activity against a panel of pathogens. The results indicated that the compound exhibited superior potency compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer properties of thiourea derivatives revealed that they could induce apoptosis in cancer cells through the modulation of key signaling pathways. This finding supports the potential development of these compounds as therapeutic agents in oncology .

Case Study 3: Environmental Remediation

The application of thiourea derivatives for heavy metal extraction was demonstrated in a series of experiments where contaminated water samples were treated with these compounds. The results showed a significant reduction in cadmium concentration, highlighting their utility in environmental remediation efforts .

Comparison with Similar Compounds

Ethylene Response Modulation

- ZKT2 (1-phenyl-3-(4-chlorophenyl)thiourea) and ZKT18 (1-phenethyl-3-phenylthiourea) showed EC50 values 8–10 times higher than ACC (1-aminocyclopropane-1-carboxylic acid, a natural ethylene precursor). However, their dose-response curves were steeper, requiring only 2–4 times higher concentrations for saturation, suggesting practical utility in agricultural applications .

Enzyme Inhibition

- Compound 109 (1-cyclohexyl-3-(3-chlorophenyl)thiourea) and 110 (1-phenyl-3-(1,1-dibutyl)thiourea) inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 50 µg/mL and 63 µg/mL, respectively, compared to galantamine (IC50 = 15 µg/mL). Molecular docking revealed interactions with residues like Asn-83 and Try-128, highlighting the role of hydrophobic substituents in enhancing binding .

Antimicrobial Activity

- Fluoroquinolone-thiourea hybrids (e.g., 1-phenyl-3-[1-cyclopropyl-6-fluoro-7-(piperazinyl)-4-oxo-quinoline-3-carbonyl]thiourea) demonstrated enhanced antibacterial activity against S. aureus and E. coli, surpassing earlier amide and ester derivatives .

Physicochemical Properties

- Melting Points : Substituents influence physical properties. For example, 1-phenyl-3-(2-pyridyl)thiourea melts at 171–172°C , while 1-phenyl-3-(2-phenylethyl)thiourea melts at 135°C , reflecting differences in molecular symmetry and intermolecular hydrogen bonding.

- Hydrophobicity: Amino acid-modified thioureas (e.g., M1 and M2) exhibit increased hydrophilicity, improving selectivity for protozoan membrane transporters .

Research Findings and Mechanistic Insights

- Structure-Activity Relationships (SAR) :

- Metal Chelation : Thiourea derivatives form stable complexes with metals (e.g., platinum group metals), enabling applications in catalysis and analytical chemistry .

Preparation Methods

Route 1: Isothiocyanate-Amine Condensation

This two-step method involves the sequential formation of a phenylcarbamothioyl intermediate followed by thiourea cyclization.

Synthesis of Phenyl Isothiocyanate Intermediate

Phenyl isothiocyanate is generated in situ by treating aniline with thiophosgene (CSCl₂) in anhydrous dichloromethane at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate to yield the isothiocyanate.Thiourea Formation

The phenyl isothiocyanate intermediate reacts with 1-phenylthiourea in dimethylformamide (DMF) at 80°C for 12 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (yield: 68–72%).

Reaction Mechanism :

$$

\text{Ph-NH}2 + \text{CSCl}2 \rightarrow \text{Ph-NCS} + 2\text{HCl}

$$

$$

\text{Ph-NCS} + \text{Ph-NH-CS-NH}_2 \rightarrow \text{1-Phenyl-3-(phenylcarbamothioylamino)thiourea}

$$

Route 2: One-Pot Thiocarbonylation

A scalable one-pot method employs potassium thiocyanate (KSCN) as the sulfur source:

- Reaction Conditions

A mixture of aniline (1.0 equiv), phenylcarbamoyl chloride (1.2 equiv), and KSCN (1.5 equiv) is heated in acetonitrile at reflux (82°C) for 8 hours. The crude product is filtered and washed with cold ethanol to remove unreacted starting materials (yield: 75–80%).

Key Advantages :

- Eliminates the need for toxic thiophosgene.

- Higher yields due to in situ generation of reactive intermediates.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates. Nonpolar solvents like toluene result in lower yields (<50%) due to poor solubility of KSCN.

Temperature and Time

Catalytic Additives

Copper(I) iodide (5 mol%) accelerates the thiocarbonylation step by facilitating CS bond formation, improving yields to 85–90%.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P2₁/c) with intramolecular N–H···S hydrogen bonding stabilizing the planar thiourea core.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield (%) | 68–72 | 75–80 |

| Reaction Time (hours) | 12 | 8 |

| Toxicity | High (CSCl₂) | Moderate |

| Scalability | Limited | High |

Emerging Methodologies

Recent advances in mechanochemical synthesis (ball milling) enable solvent-free preparation of thioureas, reducing environmental impact. Preliminary studies report 70% yield for analogous derivatives under these conditions.

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-3-(phenylcarbamothioylamino)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1: Reflux equimolar amounts of 6-aminouracil and phenyl isothiocyanate in dry pyridine for 60 hours, followed by neutralization with 10% HCl and crystallization from DMF/H₂O .

- Route 2: Cyclization of 3-substituted thioureas under controlled solvent systems (e.g., ethanol or DMAc) with catalysts like DMAP to improve regioselectivity .

- Optimization: Yield and purity depend on solvent polarity (pyridine enhances nucleophilicity), reaction time (prolonged reflux reduces byproducts), and stoichiometric ratios. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What spectroscopic and analytical techniques are essential for characterizing thiourea derivatives?

Methodological Answer:

- FT-IR: Identify thioureido groups via C=S stretches (1250–1300 cm⁻¹) and N-H bends (1500–1600 cm⁻¹). Compare to reference spectra for functional group validation .

- NMR: ¹H NMR detects NH protons (δ 9–11 ppm as broad singlets) and aryl substituents (δ 7.2–7.8 ppm). ¹³C NMR confirms thiocarbonyl signals at δ 175–185 ppm .

- Elemental Analysis: Verify stoichiometry (e.g., C: 69.66%, H: 4.98%, N: 15.04%, S: 6.89% for C₂₇H₂₃N₅OS) .

- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., m/z 465 for [M⁺]) .

Q. How should researchers handle and store 1-Phenyl-3-(phenylcarbamothioylamino)thiourea to ensure stability?

Methodological Answer:

- Storage: Keep at –20°C under argon to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling: Use PPE (gloves, lab coat) due to acute toxicity (H300) and skin sensitization (H317). Work in a fume hood for weighing .

- Solubility: Prepare stock solutions in DMSO (20 mg/mL) and aliquot to avoid freeze-thaw cycles. Centrifuge at 10,000 rpm to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing thiourea derivatives?

Methodological Answer:

- Refinement: Use SHELXL for high-resolution data to model disorder or twinning. Validate with R-factor convergence (<5%) and electron density maps .

- Cross-Validation: Correlate X-ray data with IR (C=S bond confirmation) and NMR (substituent positioning). Discrepancies may indicate polymorphism or solvent inclusion .

- Thermal Analysis: Perform DSC/TGA to detect solvates or hydrates that alter unit cell parameters .

Q. What strategies are effective in evaluating the bioactivity of thiourea derivatives against enzymatic targets?

Methodological Answer:

- Enzyme Assays: Use Ellman’s method for acetylcholinesterase (AChE) inhibition. Measure IC₅₀ via absorbance at 412 nm (e.g., compound 109: IC₅₀ = 50 µg/mL vs. galantamine: 15 µg/mL) .

- Molecular Docking: Employ AutoDock Vina to predict binding modes. Validate interactions (e.g., compound 109 with Asn-83/His-77 in AChE) via site-directed mutagenesis .

- SAR Studies: Modify substituents (e.g., 4-chlorophenyl enhances lipophilicity and BChE inhibition) and compare activity trends .

Q. How do substituent variations on the phenyl groups affect the supramolecular assembly of thiourea derivatives?

Methodological Answer:

- Electron Effects: Electron-withdrawing groups (e.g., –Cl) increase thioureido acidity, strengthening hydrogen-bonded 1D chains. Monitor via X-ray diffraction (e.g., d(N–H···S) = 2.8–3.1 Å) .

- Steric Effects: Ortho-substituents disrupt π-π stacking (e.g., 2-chlorophenyl reduces crystallinity). Analyze packing motifs using Mercury CSD .

- Solvent Influence: Polar solvents (DMF/H₂O) favor dimeric aggregates, while apolar solvents (toluene) yield monomeric structures .

Q. What computational approaches are recommended to predict the reactivity of thiourea derivatives in catalytic systems?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to optimize geometries at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Reactivity Descriptors: Analyze HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for anti-HIV derivatives) to correlate with experimental redox potentials .

- MD Simulations: Simulate solvent interactions (e.g., water/DMSO) with GROMACS to assess stability of metal-thiourea complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.